molecular formula C8H8O3 B296058 (3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one

(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one

Cat. No. B296058
M. Wt: 152.15 g/mol
InChI Key: IFWDODLFYRKCQR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one, commonly known as HMF, is a cyclic organic compound that is widely used in scientific research. This compound is an intermediate product in the acid-catalyzed dehydration of fructose and glucose, and its synthesis method has been extensively studied. The purpose of

Mechanism of Action

The mechanism of action of HMF is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. HMF can induce oxidative stress and DNA damage in cells, which can lead to cell death or apoptosis. HMF can also modulate the expression of various genes and proteins, such as nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
HMF has been shown to have various biochemical and physiological effects, such as antioxidant, antimicrobial, and anti-inflammatory activities. HMF can scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage. HMF can also inhibit the growth of various microorganisms, such as bacteria, fungi, and viruses, which makes it a potential candidate for the development of new antimicrobial agents. HMF can also inhibit the production of various pro-inflammatory cytokines, such as IL-6 and TNF-α, which can reduce inflammation and improve immune response.

Advantages and Limitations for Lab Experiments

HMF has several advantages as a research tool, such as its low toxicity, easy synthesis, and availability. HMF can be synthesized from fructose or glucose, which are abundant and inexpensive sugars. HMF can also be easily purified and characterized by various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). However, HMF also has some limitations, such as its instability in aqueous solutions and its sensitivity to light and heat. HMF can undergo various degradation reactions, such as hydrolysis, oxidation, and polymerization, which can affect its properties and applications.

Future Directions

There are several future directions for the research and development of HMF, such as the optimization of the synthesis method, the development of new applications, and the improvement of the understanding of its mechanism of action. The synthesis method of HMF can be improved by using new catalysts, such as solid acids or enzymes, which can increase the yield and selectivity of the reaction. New applications of HMF can be explored, such as the development of new drugs, materials, and energy sources. The mechanism of action of HMF can be further investigated by using various molecular and cellular techniques, such as gene expression profiling, proteomics, and metabolomics.
Conclusion:
In conclusion, HMF is an important cyclic organic compound that has various scientific research applications, such as the production of value-added chemicals, the development of new drugs, and the investigation of oxidative stress and inflammation. HMF can be synthesized from fructose or glucose by acid-catalyzed dehydration, and its mechanism of action involves the formation of ROS and the modulation of various signaling pathways. HMF has several advantages as a research tool, such as its low toxicity, easy synthesis, and availability, but also has some limitations, such as its instability in aqueous solutions and its sensitivity to light and heat. The future directions of HMF research include the optimization of the synthesis method, the development of new applications, and the improvement of the understanding of its mechanism of action.

Synthesis Methods

HMF can be synthesized from fructose or glucose by acid-catalyzed dehydration. The process involves the addition of an acid catalyst, such as sulfuric acid or hydrochloric acid, to the sugar solution, followed by heating at high temperatures. The acid catalyst promotes the dehydration of the sugar to form HMF, which can be isolated and purified by various methods, such as distillation, crystallization, or chromatography.

Scientific Research Applications

HMF has been extensively studied for its potential use as a platform chemical for the production of various value-added chemicals, such as biofuels, polymers, and pharmaceuticals. HMF can be converted into furan derivatives, such as 2,5-diformylfuran (DFF), 2,5-dihydroxymethylfuran (DHMF), and 2,5-dimethylfuran (DMF), which have various applications in industry and medicine. HMF also has antioxidant, antimicrobial, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.

properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one

InChI

InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-2,4-5,7,9H,3H2/b6-4+

InChI Key

IFWDODLFYRKCQR-GQCTYLIASA-N

Isomeric SMILES

C1C=CC\2C1OC(=O)/C2=C/O

SMILES

C1C=CC2C1OC(=O)C2=CO

Canonical SMILES

C1C=CC2C1OC(=O)C2=CO

Origin of Product

United States

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